molecular formula C16H13N3O6S2 B2390931 2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 941988-32-5

2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2390931
CAS RN: 941988-32-5
M. Wt: 407.42
InChI Key: UNPOSOLUOOIXNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves many chemical techniques as well as new computational chemistry applications . For instance, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds is analyzed based on IR, 1 H, 13 C NMR and mass spectral data . The structure is also studied in terms of molecular interactions with triggered functional groups or the specific physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the treatment of intermediate compounds with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are judged by their C, H and N analysis . The compounds are also evaluated for their biological effects .

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of cyclooxygenases (COX-1, COX-2) in the case of anti-inflammatory properties . They also inhibit albumin denaturation .

Safety and Hazards

The safety and hazards of similar compounds are evaluated in terms of their biological and industrial point of view . The compounds are designed to be safe and effective in enhancing life quality .

Future Directions

The future directions in the study of similar compounds involve the design of new derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives .

properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S2/c1-25-11-3-5-12(6-4-11)27(23,24)9-15(20)18-16-17-13-7-2-10(19(21)22)8-14(13)26-16/h2-8H,9H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPOSOLUOOIXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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